4-bromo-6-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
4-Bromo-6-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-methoxy-1H-indole-2-carboxylic acid typically involves the bromination of 6-methoxy-1H-indole-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4-position. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the carboxylic acid can be reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-6-methoxy-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-6-methoxy-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
6-Methoxy-1H-indole-2-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-Bromo-1H-indole-2-carboxylic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
4-Bromo-6-methoxy-1H-indole:
Uniqueness: 4-Bromo-6-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine and methoxy groups, which can enhance its reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8BrNO3 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
4-bromo-6-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO3/c1-15-5-2-7(11)6-4-9(10(13)14)12-8(6)3-5/h2-4,12H,1H3,(H,13,14) |
InChI Key |
FMOSJGUJIGBBGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)Br |
Origin of Product |
United States |
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